molecular formula C18H17F3N2O2S B2560936 2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole CAS No. 886905-69-7

2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole

Cat. No.: B2560936
CAS No.: 886905-69-7
M. Wt: 382.4
InChI Key: JUIRUCLZVWIGRW-UHFFFAOYSA-N
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Description

2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole typically involves the condensation of appropriate diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). The reaction proceeds via nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives, forming an imidamide intermediate, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts such as copper(I) oxide (Cu2O) can enhance the efficiency of the cyclization reaction .

Chemical Reactions Analysis

Types of Reactions

2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Benzimidazole derivatives are known for their potential as antiviral, antifungal, and anticancer agents.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzimidazole ring can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-trifluoromethyl benzimidazole
  • 2-trifluoromethyl benzoxazole
  • 2-trifluoromethyl benzothiazole

Uniqueness

Compared to similar compounds, 2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the propylsulfonyl group, in particular, may enhance its solubility and reactivity in certain chemical environments .

Properties

IUPAC Name

2-propylsulfonyl-1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2S/c1-2-11-26(24,25)17-22-15-5-3-4-6-16(15)23(17)12-13-7-9-14(10-8-13)18(19,20)21/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIRUCLZVWIGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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